molecular formula C9H8N4OS B11367502 4-methyl-N-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide

4-methyl-N-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11367502
M. Wt: 220.25 g/mol
InChI Key: SYZIAWFMRQIJGE-UHFFFAOYSA-N
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Description

4-methyl-N-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that contains a thiadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the thiadiazole ring imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with pyridin-3-amine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-methyl-N-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets.

    Agriculture: It is investigated for its potential use as a pesticide or herbicide due to its ability to disrupt biological processes in pests and weeds.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 4-methyl-N-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide is unique due to the specific positioning of the pyridine ring, which influences its chemical reactivity and biological activity The presence of the thiadiazole ring also imparts distinct electronic properties, making it different from other similar compounds

Properties

Molecular Formula

C9H8N4OS

Molecular Weight

220.25 g/mol

IUPAC Name

4-methyl-N-pyridin-3-ylthiadiazole-5-carboxamide

InChI

InChI=1S/C9H8N4OS/c1-6-8(15-13-12-6)9(14)11-7-3-2-4-10-5-7/h2-5H,1H3,(H,11,14)

InChI Key

SYZIAWFMRQIJGE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CN=CC=C2

Origin of Product

United States

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